(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid
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Overview
Description
(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Green Chemical Synthesis
A study explored the synthesis of a series of novel compounds related to (1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid, using a green chemistry approach. This involved microwave irradiation and focused on synthesizing 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates, demonstrating an environmentally friendly method of compound formation (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).
Antimicrobial Applications
A significant application of related compounds is in antimicrobial activities. A study synthesized a series of compounds structurally similar to the one and evaluated them for antimicrobial properties against clinically isolated microorganisms (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
Molecular Diversity in Synthesis
Another study focused on the molecular diversity of similar compounds, examining the reaction of various components to form different types of diazaspiro and dioxaspiro compounds. This research underlines the complexity and versatility of these types of chemical structures in synthesis processes (Han, Zheng, Zhang, & Yan, 2020).
Enantioselective Synthesis
Enantioselective synthesis methods for similar spiro compounds, including dioxaspiro[4.5]decane derivatives, have been explored, indicating their importance in creating substances with specific molecular orientations. Such approaches are crucial for developing pharmaceuticals and other specialized chemicals (Schwartz, Hayes, Kitching, & De Voss, 2005).
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H20O4/c1-4-10-9(3)13(17)8(2)7-15(10)11(14(18)19)5-6-12(15)16/h8,11H,4-7H2,1-3H3,(H,18,19)/t8-,11-,15-/m0/s1 |
InChI Key |
LFDLVXYMKUPPOT-CYBUAMNDSA-N |
Isomeric SMILES |
CCC1=C(C(=O)[C@H](C[C@@]12[C@@H](CCC2=O)C(=O)O)C)C |
Canonical SMILES |
CCC1=C(C(=O)C(CC12C(CCC2=O)C(=O)O)C)C |
Synonyms |
spirodionic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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